7-Desamine-7-hydroxy triamterene
Overview
Description
7-Desamine-7-hydroxy triamterene is a derivative of triamterene, a diuretic drug used to prevent the body from absorbing too much salt, which can cause fluid retention. Although specific research on 7-Desamine-7-hydroxy triamterene is scarce, derivatives of triamterene have been studied for their pharmacodynamics and physicochemical properties.
Synthesis Analysis
The synthesis of triamterene derivatives involves reactions with nucleophiles under acidic or basic conditions to introduce various substituents at the 7-position, such as hydroxy groups. A study highlighted the synthesis of 7-substituted derivatives through the reaction of 7-hydroxy compounds with nucleophiles, demonstrating the versatility of this approach in modifying the triamterene molecule (Goto et al., 1991).
Molecular Structure Analysis
Molecular structure analyses of triamterene derivatives reveal detailed information on bond lengths, angles, and spatial arrangements, which are crucial for understanding the compound's chemical behavior and interaction with biological targets. Although specific data on 7-Desamine-7-hydroxy triamterene is not provided, studies on related compounds can give insights into structural considerations important for activity (Rigana et al., 2016).
Chemical Reactions and Properties
Triamterene and its derivatives participate in various chemical reactions, including condensation and hydrolysis, reflecting their reactivity and potential for chemical modification. For instance, the reaction between substituted triazines and diamines illustrates the potential for creating polymers with varying end groups, which could be analogous to modifications on triamterene molecules (Braun et al., 1996).
Physical Properties Analysis
The physical properties of triamterene derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular structure and the presence of functional groups. These properties are essential for the formulation and efficacy of drug compounds. A study on the physicochemical and structural properties of triamterene revealed insights into crystal forms and solvation effects (Dahl et al., 1989).
Chemical Properties Analysis
The chemical behavior of triamterene derivatives, including their reactivity and interactions with biological molecules, is a key area of study. The pharmacodynamics of basic triamterene derivatives, for example, highlight the impact of chemical modifications on biological activity and drug action (Priewer et al., 1986).
Scientific Research Applications
Enhanced Drug Delivery
The incorporation of triamterene into cucurbit[7]uril (CB[7]) has shown promising results in enhancing drug solubility and bioavailability. The formation of a hydrophilic capsule composed of two CB[7] molecules encapsulating triamterene molecules significantly improves its oral bioavailability and solubility, as demonstrated in pharmacokinetic studies in rats (Ma et al., 2013).
Spectrofluorimetric Analysis
A spectrofluorimetric method was developed to determine triamterene in various body fluids and pharmaceutical tablets. This method is characterized by its simplicity, sensitivity, and accuracy, highlighting triamterene's potential for diverse analytical applications (Attia et al., 2011).
Drug-Eluting Stents
Research on drug-eluting stents using triamterene as a model substance has provided insights into the effect of dissolution vessel geometry and medium on drug release. This study contributes to understanding the variation in drug release from drug-eluting stents in different test setups, which is vital for the development of more effective drug delivery systems (Pruessmann et al., 2019).
Pharmacokinetics and Biotransformation
Studies on the biotransformation of triamterene have revealed that its rate-limiting hydroxylation step is mediated by the CYP1A2 enzyme. This finding is crucial for understanding the pharmacokinetics of triamterene and its interaction with other drugs, potentially influencing its efficacy and safety in clinical applications (Fuhr et al., 2005).
properties
IUPAC Name |
2,4-diamino-6-phenyl-8H-pteridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O/c13-9-8-10(18-12(14)16-9)17-11(19)7(15-8)6-4-2-1-3-5-6/h1-5H,(H5,13,14,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTXKGPQJJRCTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3NC2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172682 | |
Record name | 7-Desamine-7-hydroxy triamterene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Desamine-7-hydroxy triamterene | |
CAS RN |
19152-93-3 | |
Record name | 2,4-Diamino-6-phenyl-7(8H)-pteridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19152-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Desamine-7-hydroxy triamterene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019152933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-33416 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Desamine-7-hydroxy triamterene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-DESAMINE-7-HYDROXY TRIAMTERENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/136BXG1ICT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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